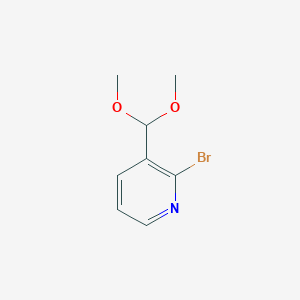

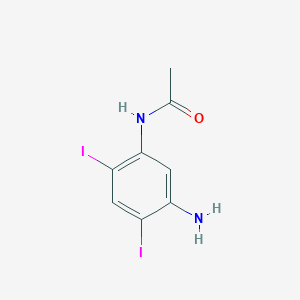

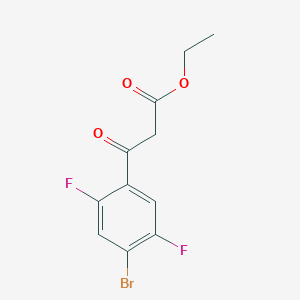

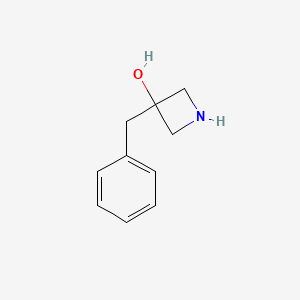

![molecular formula C14H16N2O3 B3092923 4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid CAS No. 1239069-86-3](/img/structure/B3092923.png)

4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid

Descripción general

Descripción

“4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid” is an organic compound. It is a phenol with a methoxy group in the para position . It is used in dermatology and organic chemistry .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Aplicaciones Científicas De Investigación

Inhibition of Linoleate Oxygenase Activity of ALOX15

The compound has been found to inhibit the catalytic activity of rabbit ALOX15 in a substrate-specific manner . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .

Role in Cell Differentiation

ALOX15, which the compound inhibits, has been implicated in cell differentiation . This suggests that the compound could potentially be used in research related to cell differentiation.

Role in Atherogenesis

ALOX15 has also been implicated in atherogenesis , a process in which fatty deposits form in the inner lining of the arteries. Therefore, the compound could potentially be used in research related to atherogenesis.

Role in Ferroptosis

Ferroptosis is a form of programmed cell death, and ALOX15 has been implicated in this process . This suggests that the compound could potentially be used in research related to ferroptosis.

Role in Insulin Resistance and Adipose Tissue Inflammation

ALOX15 has been implicated in insulin resistance and adipose tissue inflammation . Therefore, the compound could potentially be used in research related to these conditions.

Role in the Development of Medicinal Scaffolds

Heterocycles based on the 1,2,3-triazole moiety, which is present in the compound, have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Role in Drug Discovery

Pyrazole is a significant heterocyclic component that possesses a potent pharmacological profile and can be a crucial pharmacophore in the process of drug discovery . The compound contains a pyrazole ring, suggesting it could potentially be used in drug discovery research.

Role in the Synthesis of Various Biological and Pharmacological Properties

Hydrazones have a wide range of biological and pharmacological properties with potential for various applications . They exhibit antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, antiplatelet, antimalarial, anticonvulsant, cardioprotective, antihelmintic, antiprotozoal, antitrypanosomal, and antischistosomiasis properties . As the compound is a hydrazone derivative, it could potentially be used in research related to these areas.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid is the Pyruvate Dehydrogenase [lipoamide] Kinase Isozyme 4, Mitochondrial (PDK4) . This kinase plays a key role in the regulation of glucose and fatty acid metabolism and homeostasis .

Mode of Action

The compound interacts with its target, PDK4, by inhibiting its activity . This inhibition occurs through the phosphorylation of the pyruvate dehydrogenase subunits PDHA1 and PDHA2

Biochemical Pathways

The inhibition of PDK4 affects the pyruvate dehydrogenase complex (PDC) , a critical enzyme complex in the metabolic pathway that converts carbohydrates into energy . By inhibiting PDK4, the compound prevents the phosphorylation and subsequent inactivation of the PDC, thereby promoting the conversion of pyruvate to acetyl-CoA, a key molecule in the citric acid cycle for energy production .

Result of Action

The inhibition of PDK4 by 4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid can lead to an increase in the activity of the PDC, promoting the conversion of pyruvate to acetyl-CoA . This can potentially enhance energy production in cells and influence glucose and fatty acid metabolism .

Propiedades

IUPAC Name |

4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-19-12-7-5-10(6-8-12)13-9-11(15-16-13)3-2-4-14(17)18/h5-9H,2-4H2,1H3,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRMHPGETMICOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=C2)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-Methoxyphenyl)-1H-pyrazol-3-YL]-butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

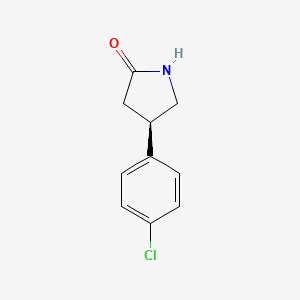

![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)